2-Deoxy-scyllo-inosamine

Description

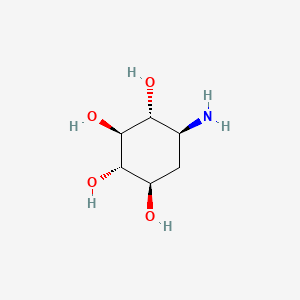

2-Deoxy-scyllo-inosamine (2-DOIA) is a key intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS), the aminocyclitol core of clinically significant aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin . Structurally, 2-DOIA is a cyclohexane derivative with a hydroxyl group at positions 2, 3, 4, and 5, and an amine group at position 1 (Figure 1). Its biosynthesis begins with the cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) via 2-DOI synthase (e.g., NeoC in Streptomyces fradiae) . 2-DOI is subsequently aminated by a pyridoxal phosphate (PLP)-dependent aminotransferase (e.g., BtrS in Bacillus circulans) to form 2-DOIA .

In the neomycin pathway, 2-DOIA undergoes oxidation at C-1 by the NAD(P)+-dependent dehydrogenase NeoA, yielding 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), which is further processed into 2-DOS by the dual-functional aminotransferase NeoB . This enzymatic cascade underscores 2-DOIA’s role as a critical node in aminoglycoside biosynthesis.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNRSUOYNMXDL-KGJVWPDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992803 | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76188-89-1, 72075-06-0, 75419-36-2 | |

| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-scyllo-inosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3-dideoxyinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Deoxy-scyllo-inosamine can be synthesized through enzymatic reactions. One common method involves the use of 2-deoxy-scyllo-inosose synthase, which catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intermediate is then further converted to this compound through a series of enzymatic steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms. For example, the heterologous production of this compound in Escherichia coli has been demonstrated by expressing the necessary biosynthetic genes from other microorganisms .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-scyllo-inosamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form 3-amino-2,3-dideoxy-scyllo-inosose, catalyzed by this compound dehydrogenase .

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products:

Oxidation: 3-amino-2,3-dideoxy-scyllo-inosose.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Deoxy-scyllo-inosamine is an amino cyclitol that is scyllo-inosamine in which the 2-hydroxy group is substituted by hydrogen . It is related to scyllo-inositol and can be a conjugate base of this compound(1+) . this compound is a part of the biosynthetic pathway of aminoglycoside antibiotics .

Research Applications

This compound containing aminocyclitol The present invention relates to an aminocyclitol compound containing 2-deoxy-schyloinosamine, a method for preparing the same, an antibiotic composition containing the compound as an active ingredient, and a treatment for genetic diseases related to nonsense mutations containing the compound as an active ingredient . The aminocyclitol compound containing 2-deoxy-schyloinosamine of the present invention is a novel compound prepared by applying a semi-synthetic method to the structure of istamycin and is effective against Gram-negative pathogens including Escherichia coli and Pseudomonas aeruginosa and aminoglycoside-based antibiotics. It has excellent antibacterial activity against gram-negative resistant bacteria that are resistant to . In addition, the compound of the present invention has a relatively improved read through inducing activity compared to existing aminoglycosides in an in vitro experiment targeting a cell line derived from a cystic fibrosis patient . Therefore, the compounds of the present invention can be usefully used as antibiotics and therapeutic agents for genetic diseases related to nonsense mutations .

- Antibiotic Development Aminoglycosides, known for binding to bacterial ribosomal RNA and inhibiting protein biosynthesis, have spurred investigations into anti-HIV and anti-plasmid applications . This has led to a demand for structurally diverse aminoglycoside molecules, making biosynthetic approaches promising .

- Treatment for Genetic Diseases Aminocyclitol compounds, which contain this compound, can be used for the prevention or treatment of genetic diseases related to nonsense mutations .

- Radical SAM enzyme activity this compound is oxidized by the radical SAM (S-adenosyl-l-methionine) enzyme BtrN into 3-amino-2 .

- Crystallization and X-ray analysis A recombinant 2-deoxy-scyllo-inosose synthase from Bacillus circulans has been crystallized at 277 K using PEG 4000 as precipitant .

Mechanism of Action

2-Deoxy-scyllo-inosamine exerts its effects primarily through its role as an intermediate in the biosynthesis of aminoglycoside antibiotics. The compound is converted to 2-deoxystreptamine, which is a core component of these antibiotics. The aminoglycosides function by binding to bacterial ribosomal RNA, thereby inhibiting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-DOIA and Related Intermediates

| Compound | Structure | Key Functional Groups | Role in Biosynthesis |

|---|---|---|---|

| 2-Deoxy-scyllo-inosamine (2-DOIA) | Cyclohexane with 1° amine, 4 hydroxyls | 1° amine (C1), hydroxyls (C2–C5) | Precursor to 2-DOS |

| 2-Deoxy-scyllo-inosose (2-DOI) | Cyclohexanone with 4 hydroxyls | Ketone (C1), hydroxyls (C2–C5) | Substrate for aminotransferases |

| 3-Amino-2,3-dideoxy-scyllo-inosose (amino-DOI) | Cyclohexanone with 1° amine, 3 hydroxyls | Ketone (C1), amine (C3) | Intermediate in 2-DOS formation |

| 2-Deoxystreptamine (2-DOS) | Cyclohexane with two 1° amines, 4 hydroxyls | Amines (C1, C3), hydroxyls (C2, C4–C6) | Core of aminoglycosides |

Key Differences:

- 2-DOIA vs. 2-DOI : 2-DOIA replaces the ketone group at C1 of 2-DOI with an amine, enabling downstream redox reactions .

- 2-DOIA vs. amino-DOI: Oxidation of 2-DOIA at C1 by dehydrogenases (e.g., NeoA or BtrN) introduces a ketone, forming amino-DOI .

- 2-DOIA vs. 2-DOS : 2-DOS retains two amines (at C1 and C3), whereas 2-DOIA has only one, reflecting its role as a precursor .

Enzymatic Pathways Across Species

Table 2: Enzymatic Conversion of 2-DOIA in Different Pathways

Mechanistic Insights:

- NeoA vs. BtrN : NeoA employs conventional NAD(P)+-dependent dehydrogenation, while BtrN uses a radical SAM mechanism involving electron transfer from a [4Fe-4S] cluster . This difference reflects evolutionary adaptation to aerobic (NeoA) vs. anaerobic (BtrN) conditions .

- Substrate Specificity: The aminotransferase BtrS in B. circulans catalyzes dual reactions—amination of 2-DOI to 2-DOIA and subsequent conversion of amino-DOI to 2-DOS—highlighting its bifunctionality .

Biological Activity

2-Deoxy-scyllo-inosamine (DOIA) is a significant compound in the biosynthesis of aminoglycoside antibiotics, particularly in the formation of 2-deoxystreptamine (DOS). This article explores the biological activity of DOIA, focusing on its enzymatic roles, biosynthetic pathways, and potential applications in pharmaceuticals.

Biosynthesis and Enzymatic Functions

The biosynthesis of DOIA is crucial for the production of various aminoglycosides, which are vital antibiotics used in clinical settings. The pathway begins with D-glucose-6-phosphate, which is converted into 2-deoxy-scyllo-inosose (DOI) by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) .

Key Enzymes Involved:

- DOIS : Catalyzes the formation of DOI from D-glucose-6-phosphate.

- NeoA : Functions as a dehydrogenase that oxidizes DOIA to amino-DOI using NAD(P)+ as a cofactor .

- NeoB : Aminotransferase that converts amino-DOI into DOS, completing the biosynthetic pathway .

Biological Activity and Applications

The biological activity of DOIA extends beyond antibiotic production. It has been investigated for its interactions with bacterial ribosomal RNA, which inhibit protein synthesis, making it a candidate for anti-infective therapies .

Potential Applications:

- Antibiotic Development : Due to its role in aminoglycoside biosynthesis, DOIA is essential in developing new antibiotics against resistant bacterial strains.

- Pharmaceutical Production : DOI and its derivatives are utilized as precursors in synthesizing various pharmaceutical compounds .

Research Findings and Case Studies

Recent studies have highlighted the significance of metabolic engineering in enhancing DOI production. For instance, recombinant strains of Bacillus subtilis have been engineered to increase DOI yield significantly. One study reported a yield of approximately 2.3 g/L DOI through the expression of the natural btrC gene .

Table 1: Summary of Key Research Findings on DOIA

Q & A

Basic: What enzymatic steps are involved in the biosynthesis of DOIA in aminoglycoside-producing bacteria?

DOIA is synthesized via a pyridoxal 5′-phosphate (PLP)-dependent transamination reaction. The enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (e.g., TbmB) catalyzes the transfer of an amino group from L-glutamine to 2-deoxy-scyllo-inosose (2-DOI), yielding DOIA . This reaction is critical in the early stages of aminoglycoside antibiotic biosynthesis, such as in butirosin and neomycin pathways. Glucose 6-phosphate serves as the precursor for 2-DOI formation, mediated by DOI synthases .

Advanced: How do radical SAM enzymes like BtrN catalyze the dehydrogenation of DOIA, and what evidence supports substrate-derived radical intermediates?

BtrN, a radical S-adenosylmethionine (SAM) enzyme, oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose via a two-electron mechanism. Unlike traditional dehydrogenases, BtrN employs two [4Fe–4S] clusters: one for SAM cleavage to generate a 5′-deoxyadenosyl radical, and a second cluster proposed to stabilize substrate-derived radicals during catalysis . Electron paramagnetic resonance (EPR) spectroscopy has detected a substrate radical intermediate during analogous reactions in the DesII enzyme, supporting a radical-based mechanism for BtrN .

Basic: What analytical methods are employed to detect and quantify DOIA in microbial fermentation broths?

DOIA can be isolated using ion-exchange chromatography (e.g., Amberlite IRC-50 and Bio-Rex 70 resins) followed by lyophilization. Detection relies on bioassays with DOS-dependent idiotrophic mutants, such as Micromonospora sagamiensis KY11509, which accumulate DOIA when supplemented with intermediates. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used for structural validation .

Advanced: How do cofactor requirements (NAD(P)+ vs. SAM) differentiate the catalytic mechanisms of DOIA dehydrogenases?

Two distinct DOIA dehydrogenases exist:

- EC 1.1.1.329 : NAD(P)+-dependent, zinc-requiring dehydrogenase that oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose, producing NAD(P)H .

- EC 1.1.99.38 : SAM-dependent radical dehydrogenase (e.g., BtrN), which consumes SAM stoichiometrically as a two-electron oxidant without NAD(P)+ involvement .

The choice of cofactor reflects evolutionary divergence in biosynthetic pathways, with radical SAM enzymes enabling anaerobic compatibility .

Basic: What is the role of DOIA in the biosynthesis of 2-deoxystreptamine (DOS)-containing antibiotics?

DOIA is a key intermediate in DOS biosynthesis, a core structure of aminoglycosides like kanamycin and gentamicin. It undergoes dehydrogenation (via BtrN) or transamination (via PLP-dependent enzymes) to form downstream intermediates like 2-deoxystreptamine. This step is conserved in Streptomyces and Bacillus species, highlighting its metabolic essentiality .

Advanced: What experimental strategies resolve contradictions in proposed biosynthetic pathways for DOIA-derived metabolites?

- Isotopic labeling : Feeding studies with D-[6-²H]glucose tracked hydrogen transfer patterns, confirming DOIA’s origin from glucose C-5 and ruling out alternative amination sequences .

- Gene knockout mutants : Disruption of neoA (encoding DOIA dehydrogenase) in Streptomyces blocks antibiotic production, validating its role in the pathway .

- Comparative enzymology : Reconstituting pathways in vitro with purified enzymes (e.g., TbmB and BtrN) clarifies substrate specificity and kinetic bottlenecks .

Basic: How is DOIA enzymatically converted to 2-deoxystreptamine (DOS)?

A PLP-dependent aminotransferase catalyzes the transamination of 2-deoxy-3-keto-scyllo-inosamine (a DOIA derivative) to DOS. This step involves intramolecular Schiff base formation and stereospecific proton transfer, as demonstrated in Streptomyces ribosidificus .

Advanced: What structural features of DOIA dehydrogenases enable substrate specificity and catalytic efficiency?

Radical SAM dehydrogenases like BtrN possess a conserved CX₃CX₂C motif for [4Fe–4S] cluster coordination and a substrate-binding pocket with hydrogen-bonding residues (e.g., Arg, His) that stabilize the hydroxyl and amine groups of DOIA . NAD(P)+-dependent dehydrogenases (EC 1.1.1.329) feature a Rossmann fold for cofactor binding and a catalytic zinc ion polarizing the substrate’s C3-OH group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.